![molecular formula C16H22N4O B7555618 2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide](/img/structure/B7555618.png)
2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK-3β inhibitor, and it has been studied for its ability to inhibit glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various physiological processes.
Mechanism of Action
The primary mechanism of action of 2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide is the inhibition of GSK-3β. This enzyme plays a crucial role in various physiological processes, including glycogen metabolism, gene expression, and cell division. Inhibition of GSK-3β has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide are primarily related to its ability to inhibit GSK-3β. This inhibition has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been studied for its potential use in the treatment of cancer, diabetes, and other diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide in lab experiments include its ability to selectively inhibit GSK-3β and its potential therapeutic applications. However, there are also limitations to its use, including the need for further research to determine its safety and efficacy in humans.
Future Directions
There are numerous future directions for the study of 2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide. These include further research into its potential use in the treatment of Alzheimer's disease, cancer, diabetes, and other diseases. Additionally, there is a need for further research to determine its safety and efficacy in humans and to identify potential side effects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis of 2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide involves the reaction of 2-amino-5-methylbenzoic acid with ethyl chloroformate to form the corresponding ethyl ester. This ester is then reacted with 1-pyrazol-1-ylpropan-2-amine to form the desired product.
Scientific Research Applications
2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been studied for its potential use in the treatment of cancer, diabetes, and other diseases.
properties
IUPAC Name |
2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-4-17-15-7-6-12(2)10-14(15)16(21)19-13(3)11-20-9-5-8-18-20/h5-10,13,17H,4,11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFCNWYKBVRZMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C)C(=O)NC(C)CN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylamino)-5-methyl-N-(1-pyrazol-1-ylpropan-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.